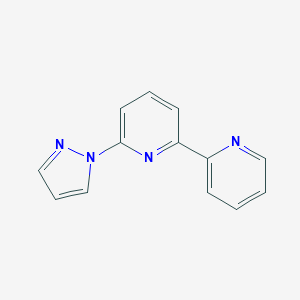

6-(1H-吡唑-1-基)-2,2'-联吡啶

描述

Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .

Molecular Structure Analysis

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They exhibit tautomerism, which may influence their reactivity .

Chemical Reactions Analysis

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

科学研究应用

配体合成和配位化学已合成6-(1H-吡唑-1-基)-2,2'-联吡啶等类似配体,并在配位化学中进行了探索。这些配体以其多功能性而闻名,特别是在形成用于生物传感的发光镧系化合物和具有独特热性和光化学性质的铁配合物方面(Halcrow, 2005)。

铁(II)和镍(II)配合物已使用这些配体制备了铁(II)和镍(II)配合物,并通过磁化率测量和电子光谱表征。这些研究突出了配体场的强度及其与其他配体(如三吡啶)的比较(Baker & Matthews, 1999)。

核磁共振研究低温核磁共振光谱学已用于研究涉及这些配体的八面体配合物,重点关注分子动力学和晶体结构,从而提供有关配体环的取向和旋转的见解(Gelling et al., 1996)。

镧系配合物中的发光研究合成从这些配体衍生的含吡唑的新型络合酸,已导致与各种镧系形成稳定配合物,展现出显著的发光性能。这对于在生物亲和性和生物传感应用中尤为重要(Rodríguez-Ubis等,1997)。

在自旋交替研究中的潜力还在探索这些配体在自旋交替(SCO)研究中的潜力。它们形成具有发光和催化氧化还原活性的金属配合物的能力值得注意,并且正在考虑将其纳入传感器和信息存储介质等技术中(Attwood & Turner,2017)。

与金属离子形成网格结构最近的研究表明,使用从这些类型的配体衍生的刚性吡唑配体可以与CoII、MnII和CuII等金属离子形成网格结构。这些配合物表现出反铁磁耦合,为配位化学中磁性性质研究增添了新的维度(van der Vlugt et al., 2008)。

安全和危害

The safety data sheet for a similar compound, 6-(1H-Pyrazol-1-yl)nicotinic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用机制

Target of Action

Pyrazole derivatives, which include this compound, are known for their diverse pharmacological effects . They are extensively found as a core framework in a huge library of heterocyclic compounds that envelop promising agro-chemical, fluorescent, and biological potencies .

Mode of Action

It’s worth noting that pyrazole derivatives have been studied for their interactions with various biological targets .

Biochemical Pathways

Pyrazole-bearing compounds are known for their antileishmanial and antimalarial activities

Pharmacokinetics

The compound’s molecular weight is 18917 , which is within the optimal range for drug-like properties, suggesting it may have suitable pharmacokinetic properties.

Result of Action

Pyrazole derivatives have been associated with various biological activities .

Action Environment

It is generally recommended to store such compounds in a cool, dry area protected from environmental extremes .

属性

IUPAC Name |

2-pyrazol-1-yl-6-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4/c1-2-8-14-11(5-1)12-6-3-7-13(16-12)17-10-4-9-15-17/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIMBMAKZWNNQGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 6-(1H-pyrazol-1-yl)-2,2'-bipyridine influence its interaction with cobalt ions and its application in DSSCs?

A: 6-(1H-pyrazol-1-yl)-2,2'-bipyridine acts as a bidentate ligand, forming stable complexes with cobalt ions [, ]. This ligand features two nitrogen atoms from the pyridine and pyrazole rings, respectively, strategically positioned to chelate the cobalt center. This complexation significantly influences the redox properties of the cobalt ion, making it an effective mediator in DSSCs []. The use of cobalt complexes with this ligand, compared to the traditional iodide/triiodide electrolyte, has shown promising results, including high electrocatalytic activity and improved performance at higher illumination intensities [].

Q2: How does the choice of semiconductor material impact the effectiveness of DSSCs utilizing 6-(1H-pyrazol-1-yl)-2,2'-bipyridine-based electrolytes?

A: Research indicates that the semiconductor material significantly influences the performance of DSSCs incorporating 6-(1H-pyrazol-1-yl)-2,2'-bipyridine-based electrolytes []. Studies comparing titanium dioxide (TiO2) and zinc oxide (ZnO) as photoanodes revealed that the chemical nature of the semiconductor directly affects the adsorption of electrolyte components. This adsorption, in turn, influences energy levels at the semiconductor-electrolyte interface, ultimately impacting recombination kinetics, charge transport, and overall device efficiency []. Notably, ZnO-based DSSCs often suffer from faster recombination rates, highlighting the importance of material compatibility in optimizing DSSC performance.

Q3: Beyond its use in cobalt-based electrolytes, what other applications have been explored for 6-(1H-pyrazol-1-yl)-2,2'-bipyridine in the context of solar cells?

A: 6-(1H-pyrazol-1-yl)-2,2'-bipyridine-based cobalt complexes have been investigated as potential dopants for hole-transporting materials in perovskite solar cells []. The incorporation of these complexes into spiro-OMeTAD, a commonly used hole-transporting material, has demonstrated improved device performance compared to other dopants []. This application highlights the versatility of 6-(1H-pyrazol-1-yl)-2,2'-bipyridine and its potential beyond traditional DSSC electrolytes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chlorodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine](/img/structure/B172705.png)

![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)

![Methyl benzo[b]thiophene-4-carboxylate](/img/structure/B172727.png)